

1-Benzyl-3-phenylpiperazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **1-Benzyl-3-phenylpiperazine**

Cat. No.: **B1287912**

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Disclaimer: Limited direct experimental data is publicly available for **1-benzyl-3-phenylpiperazine**. This guide synthesizes information from closely related piperazine derivatives to provide a comprehensive overview for research purposes. All data presented for analogous compounds should be considered as a starting point for investigation into **1-benzyl-3-phenylpiperazine** and not as directly transferable results.

Introduction

1-Benzyl-3-phenylpiperazine is a designer research chemical belonging to the piperazine class of compounds. Members of this class, such as 1-benzylpiperazine (BZP), have been investigated for their psychoactive and pharmacological properties.^{[1][2]} Structurally, **1-benzyl-3-phenylpiperazine** combines the benzyl moiety of BZP with a phenyl group at the 3-position of the piperazine ring, suggesting a potential for complex interactions with various neurotransmitter systems. This document provides a technical overview of its synthesis, potential pharmacological profile, and analytical methods, based on data from analogous compounds.

Chemical Properties and Synthesis

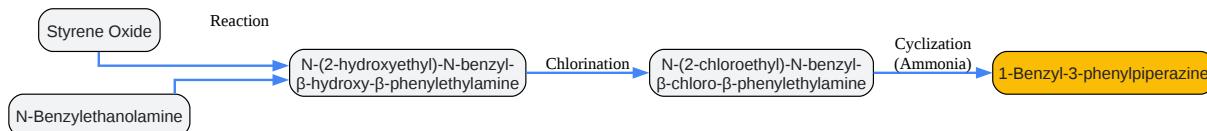
While a specific, detailed synthesis protocol for **1-benzyl-3-phenylpiperazine** is not readily available in the peer-reviewed literature, a plausible synthetic route can be extrapolated from methods used for similar compounds, such as 1-methyl-3-phenylpiperazine and 1-benzylpiperazine.^{[3][4][5]} The synthesis would likely involve a multi-step process.

Table 1: Chemical and Physical Properties of **1-Benzyl-3-phenylpiperazine**

Property	Value	Source
CAS Number	5368-32-1	[6] [7]
Molecular Formula	C ₁₇ H ₂₀ N ₂	[7]
Molecular Weight	252.36 g/mol	[7]
IUPAC Name	1-benzyl-3-phenylpiperazine	[6]

A potential synthetic pathway is visualized below. This would likely involve the reaction of a suitably protected 2-phenylpiperazine with benzyl bromide or a related electrophile.

Alternatively, a route similar to that for 1-methyl-3-phenylpiperazine could be adapted, starting from styrene oxide and N-benzylethanolamine, followed by chlorination and cyclization with ammonia.[\[4\]](#)



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Caption: A potential synthetic pathway for **1-benzyl-3-phenylpiperazine**, adapted from related syntheses.

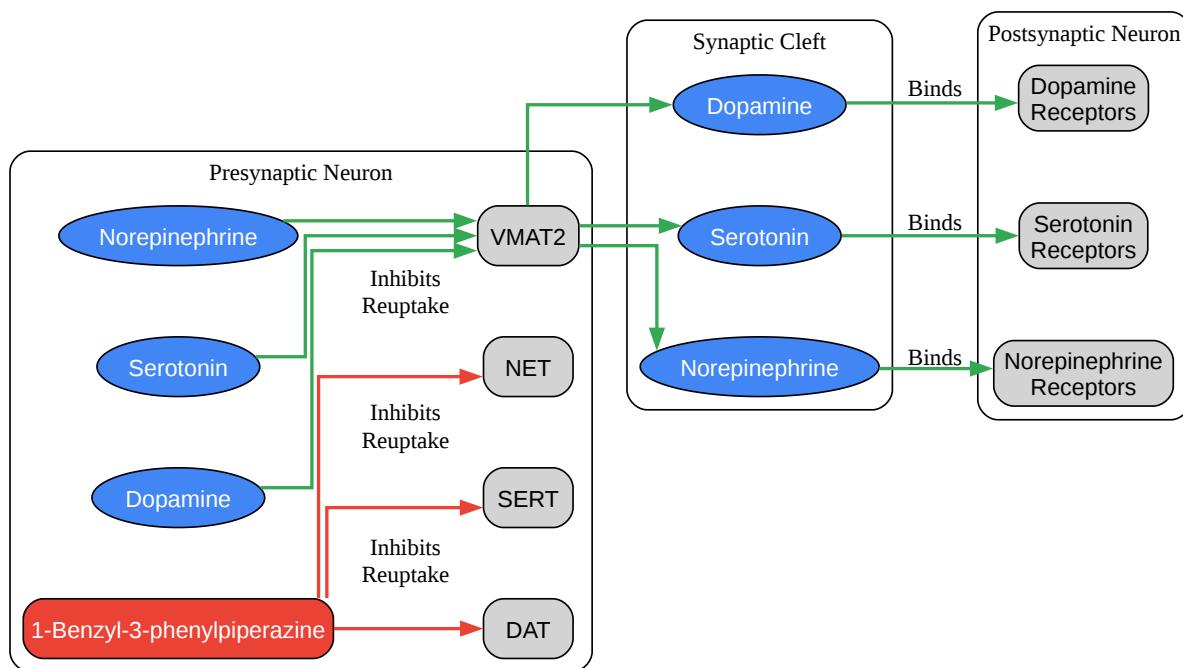
Pharmacological Profile (Inferred)

Direct pharmacological data for **1-benzyl-3-phenylpiperazine** is scarce. However, the pharmacology of related piperazine derivatives suggests that it likely acts as a modulator of monoamine neurotransmission.[\[2\]](#)[\[8\]](#)

Mechanism of Action (Hypothesized)

Based on the known activities of 1-benzylpiperazine (BZP) and other phenylpiperazines, **1-benzyl-3-phenylpiperazine** is hypothesized to be a monoamine releasing agent and/or reuptake inhibitor, with potential activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.^{[2][8]} It may also exhibit affinity for various serotonin (5-HT) and adrenergic receptor subtypes.

The diagram below illustrates the general mechanism of action for many psychoactive piperazine derivatives.



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Caption: Hypothesized mechanism of action for **1-benzyl-3-phenylpiperazine** at the monoaminergic synapse.

Receptor Binding and Functional Activity (Analog Data)

Quantitative data for **1-benzyl-3-phenylpiperazine** is not available. The following table summarizes receptor binding affinities and functional data for related piperazine compounds to provide a context for potential research directions.

Table 2: In Vitro Pharmacological Data for Analogous Piperazine Derivatives

Compound	Target	Assay Type	Value	Units	Reference
1- Phenylpiperazine	Norepinephrine Transporter	Monoamine Release	186	EC ₅₀ (nM)	[8]
1- Phenylpiperazine	Serotonin Transporter	Monoamine Release	880	EC ₅₀ (nM)	[8]
1- Phenylpiperazine	Dopamine Transporter	Monoamine Release	2530	EC ₅₀ (nM)	[8]
1- Benzylpiperazine (BZP)	Dopamine Transporter	Reuptake Inhibition	108	IC ₅₀ (nM)	[2]
1- Benzylpiperazine (BZP)	Norepinephrine Transporter	Reuptake Inhibition	132	IC ₅₀ (nM)	[2]
1- Benzylpiperazine (BZP)	Serotonin Transporter	Reuptake Inhibition	1960	IC ₅₀ (nM)	[2]
m- Chlorophenyl piperazine (mCPP)	5-HT _{2C} Receptor	Binding Affinity	1.1	K _i (nM)	[2]
3- Trifluoromethylphenylpiperazine (TFMPP)	5-HT _{1B} Receptor	Binding Affinity	14	K _i (nM)	[2]
Benzylpiperazine Derivative	σ ₁ Receptor	Binding Affinity	1.6	K _i (nM)	[9]

(Compound
15)

Benzylpiper
azine
Derivative σ_2 Receptor
(Compound
15)

Binding
Affinity

1418

K_i (nM)

[9]

Experimental Protocols

Detailed experimental protocols for **1-benzyl-3-phenylpiperazine** have not been published. The following are generalized protocols for key assays relevant to the study of piperazine derivatives, based on standard laboratory practices.

Synthesis and Purification

A generalized procedure for the synthesis of a 1,3-disubstituted piperazine is as follows:

- Reaction Setup: A solution of the appropriate starting materials (e.g., a 2-phenylpiperazine derivative and a benzylating agent) in a suitable solvent (e.g., acetonitrile, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Reaction Conditions: A base (e.g., potassium carbonate, triethylamine) is added, and the mixture is heated to reflux for several hours.
- Workup: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Receptor Binding Assay

- Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
- Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound (**1-benzyl-3-phenylpiperazine**).
- Incubation: The plate is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.
- Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation.

The general workflow for an in vitro binding assay is depicted below.



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Caption: A generalized workflow for an in vitro receptor binding assay.

In Vivo Behavioral Assays (Rodent Models)

To assess the potential stimulant or other behavioral effects, standard rodent behavioral assays can be employed.

- Animal Acclimation: Animals (e.g., mice or rats) are acclimated to the testing environment.

- Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage).
- Behavioral Testing: At a specified time post-administration, locomotor activity is measured in an open-field arena, or other behavioral parameters (e.g., stereotypy, performance in cognitive tasks) are assessed.
- Data Collection and Analysis: Automated tracking software is used to quantify behavioral endpoints. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to a vehicle control.

Analytical Methods

The detection and quantification of **1-benzyl-3-phenylpiperazine** in biological matrices would likely be achieved using methods established for other piperazine derivatives, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[10][11][12][13]

Table 3: Analytical Methods for Piperazine Derivatives

Technique	Sample Matrix	Key Parameters	Reference
GC-MS	Urine, Blood	Derivatization may be required; full scan for identification, SIM for quantification.	[10][11][12]
LC-MS/MS	Urine, Plasma	ESI source; MRM for high sensitivity and selectivity.	[10][11][13]

Toxicology (Inferred)

No specific toxicological data for **1-benzyl-3-phenylpiperazine** is available. However, based on studies of BZP and its combination with other piperazines, potential toxic effects could include sympathomimetic and serotonergic toxicodromes.[2] In vitro studies on BZP have shown it can induce oxidative stress, mitochondrial impairment, and apoptosis in hepatocytes.[14]

Table 4: Toxicological Data for Analogous Piperazine Derivatives

Compound	Test	Species	Value	Units	Reference
1- Phenylpiperazine	LD ₅₀ (Oral)	Rat	210	mg/kg	[8]
1- Benzylpiperazine (BZP)	Cytotoxicity	Rat Hepatocytes	2.20	EC ₅₀ (mM)	[14]
1- Benzylpiperazine (BZP)	Cytotoxicity	HepaRG Cells	6.60	EC ₅₀ (mM)	[14]
TFMPP	Cytotoxicity	Rat Hepatocytes	0.14	EC ₅₀ (mM)	[14]
TFMPP	Cytotoxicity	HepaRG Cells	0.45	EC ₅₀ (mM)	[14]

Conclusion

1-Benzyl-3-phenylpiperazine is a research chemical with a largely uncharacterized pharmacological and toxicological profile. Based on its structural similarity to other benzylpiperazine and phenylpiperazine derivatives, it is hypothesized to act as a modulator of monoaminergic systems. Researchers investigating this compound should proceed with caution and utilize the information on analogous compounds presented in this guide as a foundation for designing and interpreting their studies. Further research is necessary to elucidate the specific properties of **1-benzyl-3-phenylpiperazine** and to determine its potential as a pharmacological tool or a substance of abuse.

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